7-Amino-heptanoic acid amide
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Description
7-Amino-heptanoic acid, also known as 7-Aminooenanthic acid, is a compound with the molecular formula C7H15NO2 . It is an aliphatic ω-amino acid that acts as a ligand for recombinant kringle 2 domain (residues 180-261) of human tissue-type plasminogen .
Synthesis Analysis
The synthesis of amides from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts has been reported . This methodology is particularly useful for the direct synthesis of primary and methyl amides, avoiding the use of ammonia and methylamine gas .Molecular Structure Analysis
The molecular structure of 7-Amino-heptanoic acid is characterized by a central carbon atom possessing a double bond to oxygen and a single bond to nitrogen . The average mass of the molecule is 145.199 Da and the monoisotopic mass is 145.110275 Da .Chemical Reactions Analysis
Amides, including 7-Amino-heptanoic acid, undergo various chemical reactions. The general mechanism of amide reactions involves a nucleophilic attack on the carbonyl group followed by the removal of the leaving group .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Safety and Hazards
properties
IUPAC Name |
7-aminoheptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHIGTCHLZOFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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